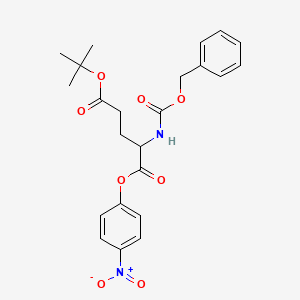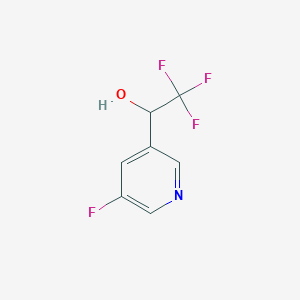![molecular formula C9H7N3O4 B12277934 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the nitro and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit certain signaling pathways involved in tumor growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolopyridine ring. The presence of different functional groups can significantly alter their biological activity and chemical properties.
Pyrazolopyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-methyl-5-nitropyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-4-7(9(13)14)6-2-5(12(15)16)3-10-8(6)11/h2-4H,1H3,(H,13,14) |
InChI Key |
LLYKTDYLLWENFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277880.png)

![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)

![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B12277887.png)



![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
